1H-Anthra[1,2-c]isoxazole-3,6,11-trione is a polycyclic compound characterized by its unique isoxazole ring fused with an anthracene structure. This compound has garnered attention in the field of organic chemistry due to its potential applications in medicinal chemistry and materials science. The molecular formula for this compound is C15H7NO3, and it has a molecular weight of approximately 249.22 g/mol.
The compound is synthesized through various methods that typically involve the reaction of anthraquinone derivatives with nitroso compounds or other electrophiles. Its structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular framework and functional groups.
1H-Anthra[1,2-c]isoxazole-3,6,11-trione belongs to the class of isoxazoles, which are five-membered heterocycles containing both nitrogen and oxygen atoms. It is classified as a fused bicyclic compound due to the incorporation of the anthracene moiety.
The synthesis of 1H-Anthra[1,2-c]isoxazole-3,6,11-trione can be achieved through several methodologies:
The reaction conditions often include controlled temperatures and specific molar ratios of reactants to optimize yield and minimize by-products. Monitoring through thin-layer chromatography is essential for assessing the progress of the reaction.
The molecular structure of 1H-Anthra[1,2-c]isoxazole-3,6,11-trione features a fused isoxazole ring with carbonyl groups at positions 3, 6, and 11. The structural representation can be summarized as follows:
This notation indicates the arrangement of atoms and bonds within the molecule, highlighting its complex polycyclic nature .
The exact mass of 1H-Anthra[1,2-c]isoxazole-3,6,11-trione is measured at approximately 249.042593 g/mol. Its spectral data can be utilized for further characterization through techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy.
The compound participates in various chemical reactions typical for isoxazoles:
Reactions are often conducted under controlled conditions to prevent decomposition or side reactions. The use of inert atmospheres (e.g., nitrogen or argon) may be employed to enhance stability during sensitive reactions.
The mechanism by which 1H-Anthra[1,2-c]isoxazole-3,6,11-trione exerts its biological effects involves interaction with specific biological targets:
Research indicates that derivatives of this compound exhibit varying degrees of activity against bacterial strains and fungi, suggesting a potential role in drug development .
Relevant data regarding these properties can typically be found in comprehensive chemical databases or literature reviews on similar compounds .
1H-Anthra[1,2-c]isoxazole-3,6,11-trione has several promising applications:
The molecular architecture of 1H-anthra[1,2-c]isoxazole-3,6,11-trione represents a strategic fusion of anthraquinone and isoxazole pharmacophores, both possessing established bioactivity profiles. Anthraquinones constitute a large family of naturally occurring pigments extensively documented in plants, fungi, and insects, renowned for their diverse pharmacological effects including laxative, antimicrobial, and anticancer properties. The deliberate integration of the isoxazole heterocycle—a privileged structure in medicinal chemistry—into the anthraquinone scaffold emerged as a rational design strategy to enhance biological potency and selectivity. While the precise 1H-anthra[1,2-c]isoxazole-3,6,11-trione scaffold itself may be predominantly synthetic, its conceptual foundation is deeply rooted in naturally occurring hybrid molecules. Notably, Streptomyces species produce quinone-based metabolites like vegfrecine, which incorporates an isoxazole ring and acts as a vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, demonstrating the biological relevance of such fused systems [4]. Similarly, structural analogs can be traced to modified lignans and quinones where isoxazole annulation enhances antiproliferative and antiparasitic activities [4] [6]. This hybrid approach capitalizes on the inherent bioactivity of both core structures while generating novel chemical space for drug discovery.
Table 1: Natural Product Precursors Influencing Anthraquinone-Isoxazole Hybrid Design
Natural Product | Source Organism | Bioactive Core | Pharmacological Role |
---|---|---|---|
Vegfrecine | Streptomyces sp. | Quinone-Isoxazole Hybrid | VEGFR Tyrosine Kinase Inhibition |
Combretastatin A-4 | Combretum caffrum | Stilbene (Structural Analogue) | Tubulin Polymerization Inhibition |
Emodin | Rheum palmatum | Anthraquinone | Antimicrobial, Laxative |
Hydnocarpin | Hydnocarpus wightiana | Flavonoid (Hybrid Template) | Antiproliferative Activity |
The strategic significance of the 1H-anthra[1,2-c]isoxazole-3,6,11-trione scaffold lies in its synergistic exploitation of key physicochemical and pharmacological properties inherent to its constituent moieties. The anthraquinone core provides a planar, electron-deficient polyaromatic system capable of intercalating into DNA or RNA and participating in redox cycling, processes frequently linked to anticancer and antimicrobial mechanisms. Concurrently, the isoxazole ring introduces a heterocyclic element with a weak N–O bond, metabolic stability, and versatile hydrogen-bonding capacity (acting as both hydrogen bond acceptor and, in specific substitution patterns, a weak donor). This combination enhances target affinity and modulates pharmacokinetic profiles. Crucially, the isoxazole’s nitrogen-oxygen adjacency facilitates ring cleavage under biological conditions, potentially enabling prodrug activation or targeted release of pharmacophores [4] [7]. Pharmacologically, this molecular framework exhibits a remarkably broad spectrum, including:
Despite the promising bioactivity profile of anthra[1,2-c]isoxazole-3,6,11-trione derivatives, significant knowledge gaps persist, driving current research objectives:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7